molecular formula C21H22FNO3S2 B2569332 2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole CAS No. 850927-19-4

2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole

Cat. No.: B2569332
CAS No.: 850927-19-4
M. Wt: 419.53
InChI Key: VFDHBEHJXOYENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole” is a chemical compound with the molecular formula C20H19F2NO3S2 . It has a molecular weight of 423.5 g/mol . The compound is characterized by the presence of fluorophenyl, pentylthio, and tosyloxazole functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of fluorophenyl, pentylthio, and tosyloxazole functional groups . The compound has a complex structure with 28 heavy atoms .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 423.5 g/mol and a topological polar surface area of 93.8 Ų . It has a complexity of 571 and a rotatable bond count of 8 . The compound is characterized by the absence of hydrogen bond donors and the presence of 7 hydrogen bond acceptors .

Scientific Research Applications

Delayed Luminescence in Oxadiazole Derivatives

The study by Cooper et al. (2022) highlights the use of oxadiazole derivatives, particularly focusing on the delayed luminescence properties of these compounds, which could suggest similar fluorescent or luminescent properties for 2-(4-Fluorophenyl)-5-(pentylthio)-4-tosyloxazole in specific applications such as organic light-emitting diodes (OLEDs) (Cooper et al., 2022).

Antitumor Properties of Benzothiazoles

Bradshaw et al. (2002) and Hutchinson et al. (2001) discuss the antitumor properties of benzothiazole derivatives, focusing on their selective potency in vitro and in vivo. These studies elucidate the mechanism of action and potential therapeutic applications, which may parallel the research interest in this compound for its antitumor capabilities (Bradshaw et al., 2002); (Hutchinson et al., 2001).

Fluorescent Probes Sensing pH and Metal Cations

Tanaka et al. (2001) investigate the application of benzoxazole and benzothiazole analogues for sensing pH and metal cations, showcasing the potential of similar compounds in developing sensitive and selective fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).

Neuroprotective and Anticancer Activities

Rzeski et al. (2007) provide insights into the neuroprotective and anticancer activities of thiadiazole-based compounds, which could imply potential research directions for this compound in similar biomedical applications (Rzeski et al., 2007).

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3S2/c1-3-4-5-14-27-21-20(28(24,25)18-12-6-15(2)7-13-18)23-19(26-21)16-8-10-17(22)11-9-16/h6-13H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDHBEHJXOYENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.